molecular formula C24H18BrClN4O3 B12004841 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide

Cat. No.: B12004841
M. Wt: 525.8 g/mol
InChI Key: BOVPDHGBYVFHFU-UVHMKAGCSA-N
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Description

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide is a complex organic compound with the following chemical formula:

C24H18BrClN4O3\text{C}_{24}\text{H}_{18}\text{BrClN}_4\text{O}_3C24​H18​BrClN4​O3​

. It belongs to the class of pyrazole derivatives and exhibits interesting biological properties.

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. One common synthetic route includes the condensation of 5-bromo-2-hydroxybenzaldehyde with 4-(2-chlorobenzyloxy)benzaldehyde hydrazine to form the desired pyrazole derivative. The reaction proceeds through an imine intermediate, followed by cyclization .

Reaction Conditions: The reaction typically occurs under reflux conditions using appropriate solvents (such as ethanol or methanol) and acid catalysts (e.g., acetic acid). The resulting product is then isolated and purified.

Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for further investigation.

Chemical Reactions Analysis

Reactivity: N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions:

Common Reagents:

    Oxidizing Agents: For benzylic oxidation (e.g., KMnO4, PCC).

    Nucleophiles: To perform substitution reactions.

    Acidic Conditions: For hydrazide hydrolysis.

Major Products: The major products depend on the specific reaction conditions and reagents used. Oxidation leads to benzylic alcohols or ketones, while substitution reactions yield various derivatives.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its pharmacological properties, including potential antitumor, anti-inflammatory, or antimicrobial effects.

    Biological Studies: It may serve as a probe to investigate cellular processes.

    Materials Science: Its unique structure could inspire novel materials or catalysts.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.

Properties

Molecular Formula

C24H18BrClN4O3

Molecular Weight

525.8 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-[4-[(2-chlorophenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H18BrClN4O3/c25-18-7-10-23(31)17(11-18)13-27-30-24(32)22-12-21(28-29-22)15-5-8-19(9-6-15)33-14-16-3-1-2-4-20(16)26/h1-13,31H,14H2,(H,28,29)(H,30,32)/b27-13+

InChI Key

BOVPDHGBYVFHFU-UVHMKAGCSA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=CC(=C4)Br)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=C(C=CC(=C4)Br)O)Cl

Origin of Product

United States

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